molecular formula C12H17FS B14563575 Benzene, 1-fluoro-4-(hexylthio)- CAS No. 61671-37-2

Benzene, 1-fluoro-4-(hexylthio)-

Cat. No.: B14563575
CAS No.: 61671-37-2
M. Wt: 212.33 g/mol
InChI Key: LORNTPPWINMEPN-UHFFFAOYSA-N
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Description

Benzene, 1-fluoro-4-(hexylthio)- is an organic compound that belongs to the class of aromatic compounds It consists of a benzene ring substituted with a fluoro group at the 1-position and a hexylthio group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 1-fluoro-4-(hexylthio)- typically involves the introduction of the fluoro and hexylthio groups onto the benzene ring. One common method is the nucleophilic aromatic substitution reaction, where a suitable precursor such as 1-fluoro-4-nitrobenzene is reacted with a hexylthiol in the presence of a base. The reaction conditions often include elevated temperatures and the use of polar aprotic solvents to facilitate the substitution reaction .

Industrial Production Methods

Industrial production of Benzene, 1-fluoro-4-(hexylthio)- may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of reagents and solvents would be influenced by cost, availability, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

Benzene, 1-fluoro-4-(hexylthio)- can undergo various chemical reactions, including:

Common Reagents and Conditions

    EAS Reactions: Reagents like bromine (Br2) or nitric acid (HNO3) in the presence of catalysts such as iron (Fe) or sulfuric acid (H2SO4).

    NAS Reactions: Nucleophiles like sodium hydroxide (NaOH) or potassium thiolate (KSR) in polar aprotic solvents.

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

    EAS: Substituted benzene derivatives with new electrophilic groups.

    NAS: Substituted benzene derivatives with new nucleophilic groups.

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiol derivatives.

Scientific Research Applications

Benzene, 1-fluoro-4-(hexylthio)- has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique substituents make it a valuable intermediate in organic synthesis.

    Biology: Potential use in studying the interactions of aromatic compounds with biological macromolecules. The fluoro group can serve as a probe in fluorine-19 nuclear magnetic resonance (NMR) studies.

    Medicine: Investigated for its potential pharmacological properties. The hexylthio group may impart lipophilicity, enhancing the compound’s ability to interact with lipid membranes.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzene, 1-fluoro-4-(hexylthio)- depends on the specific context in which it is used. In chemical reactions, the fluoro group can act as an electron-withdrawing group, influencing the reactivity of the benzene ring. The hexylthio group can participate in various interactions, including hydrophobic interactions and sulfur-based chemistry. These groups can modulate the compound’s behavior in different environments, making it versatile for various applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzene, 1-fluoro-4-(hexylthio)- is unique due to the combination of the fluoro and hexylthio groups. The fluoro group provides electron-withdrawing properties, while the hexylthio group adds hydrophobicity and sulfur-based reactivity. This combination makes it a versatile compound for various applications in chemistry, biology, medicine, and industry.

Properties

CAS No.

61671-37-2

Molecular Formula

C12H17FS

Molecular Weight

212.33 g/mol

IUPAC Name

1-fluoro-4-hexylsulfanylbenzene

InChI

InChI=1S/C12H17FS/c1-2-3-4-5-10-14-12-8-6-11(13)7-9-12/h6-9H,2-5,10H2,1H3

InChI Key

LORNTPPWINMEPN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCSC1=CC=C(C=C1)F

Origin of Product

United States

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